
2,3-Cyclopropylgeranyl pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Cyclopropylgeranyl pyrophosphate (CPrGPP) is a synthetic analog of geranylgeranyl pyrophosphate (GGPP), which is an important intermediate in the biosynthesis of isoprenoids. CPrGPP has been shown to have potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
2,3-Cyclopropylgeranyl pyrophosphate exerts its effects by inhibiting the activity of geranylgeranyl transferase (GGTase), which is the enzyme responsible for adding a geranylgeranyl group to proteins. This results in the accumulation of unprenylated proteins, which can lead to altered cellular function and ultimately cell death.
Biochemische Und Physiologische Effekte
2,3-Cyclopropylgeranyl pyrophosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, and has also been shown to have anti-inflammatory effects. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Cyclopropylgeranyl pyrophosphate in lab experiments is its potency and specificity for inhibiting GGTase activity. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate is stable and can be easily synthesized in the lab. However, one limitation is that 2,3-Cyclopropylgeranyl pyrophosphate can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,3-Cyclopropylgeranyl pyrophosphate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular signaling pathways. Finally, 2,3-Cyclopropylgeranyl pyrophosphate could be used as a tool to study the role of isoprenoid metabolism in other biological processes, such as aging and neurodegenerative diseases.
In conclusion, 2,3-Cyclopropylgeranyl pyrophosphate is a synthetic analog of GGPP with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibiting protein prenylation and modulating signaling pathways. While there are some limitations to its use in lab experiments, 2,3-Cyclopropylgeranyl pyrophosphate has promising potential for future research and therapeutic applications.
Synthesemethoden
2,3-Cyclopropylgeranyl pyrophosphate can be synthesized using a multi-step chemical process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents to produce the final product.
Wissenschaftliche Forschungsanwendungen
2,3-Cyclopropylgeranyl pyrophosphate has been used in scientific research as a tool to study the biochemical and physiological effects of isoprenoid metabolism. It has been shown to be a potent inhibitor of protein prenylation, which is a key step in the post-translational modification of proteins that is essential for their proper function. 2,3-Cyclopropylgeranyl pyrophosphate has also been used to study the role of isoprenoid metabolism in various biological processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
110559-65-4 |
|---|---|
Produktname |
2,3-Cyclopropylgeranyl pyrophosphate |
Molekularformel |
C11H22O7P2 |
Molekulargewicht |
328.24 g/mol |
IUPAC-Name |
[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14) |
InChI-Schlüssel |
QEONFRSBRCWSGB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Kanonische SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Synonyme |
2,3-CPGPP 2,3-cyclopropylgeranyl pyrophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



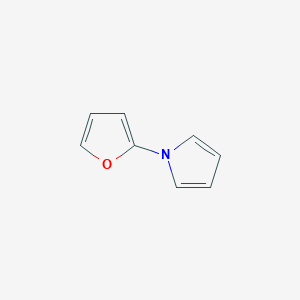
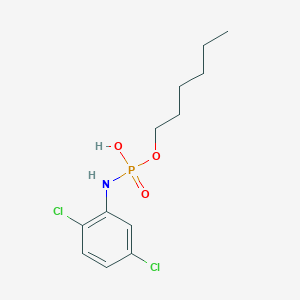
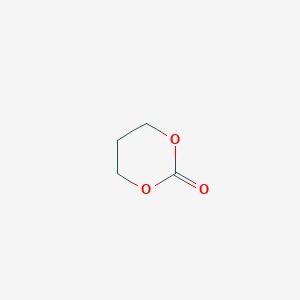
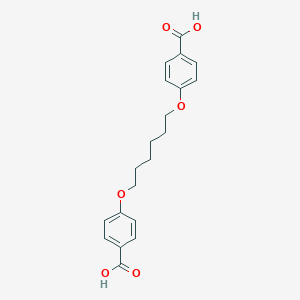

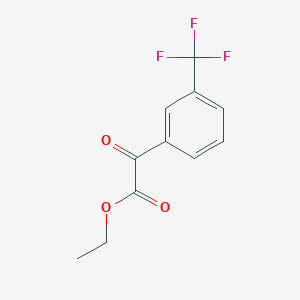
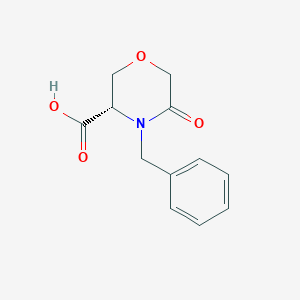

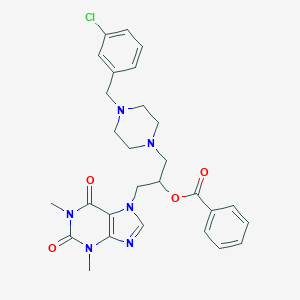
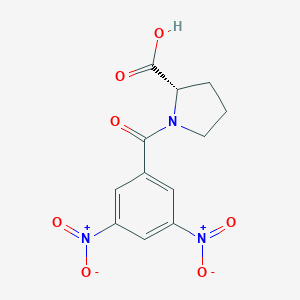
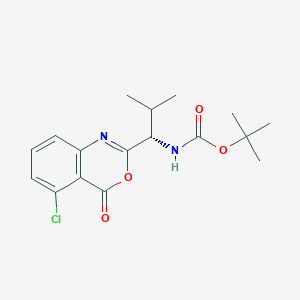
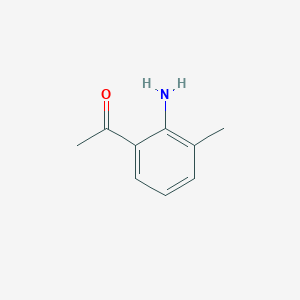
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)